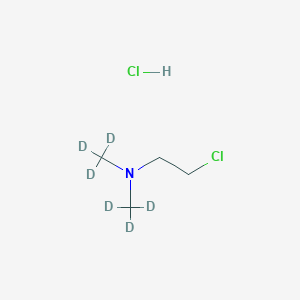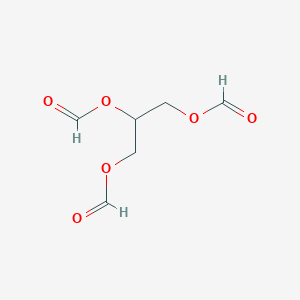
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride (CDEA-d6 HCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the commonly used 2-Chloro-N,N-dimethylethylamine (CDEA) and is labeled with deuterium (d6) to distinguish it from the parent compound. CDEA-d6 HCl has been used as a reagent in organic synthesis, as a catalyst in synthetic reactions, and as a tool in biochemical and physiological research.
Scientific Research Applications
Synthesis and Chemical Reactions :
- 2-Chloro-N,N-dimethylethylamine hydrochloride plays a crucial role in the synthesis of various compounds. For instance, it is involved in the synthesis of 2-Azido-N,N-dimethylethylamine (DMAZ), a low-toxic liquid fuel potential alternative to hydrazine propellants. The reaction kinetics of synthesizing DMAZ in aqueous solution involving 2-chloro-N,N-dimethylethylamine hydrochloride has been studied using ultra-violet absorption spectrometry, showing a second-order reaction with specific rate constants and activation energy (Li Gang, 2013).
Surface and Material Science :
- The compound is also significant in the field of material science. For example, dimethylethylamine alane (DMEAA), a derivative, has been used in the chemical vapor deposition of AlN, showing selective interaction with ammonia in an atomic layer growth mode. The study of the surface adsorption and reaction processes of DMEAA on Si surfaces provides insights into the stability and decomposition behavior of DMEAA in such applications (J. Kuo & J. W. Rogers, 2000).
Polysaccharide Modification :
- In polysaccharide chemistry, 2-chloro-N,N-dimethylethylamine hydrochloride is used for modifying biopolymers. A study investigating the reaction of glucuronoxylan from birch wood with this compound and related amines in 1,2-dimethoxyethane demonstrated the formation of xylan derivatives with variable degrees of substitution. These derivatives exhibit pH-sensitive solubility, indicating potential applications in specialized material design (K. Schwikal & T. Heinze, 2007).
Surfactant Synthesis :
- Another application is in surfactant synthesis. For instance, dissymmetric bis-quaternary ammonium salt surfactants, exhibiting excellent surface activity, have been synthesized using a process involving N,N-dimethylethylamine. The research explored the optimum reaction conditions and characteristics of the surfactants, showing their potential in various industrial applications (Sun Da-peng, 2004).
Biomedical Applications :
- In biomedical applications, modified polysulfones obtained by quaternization with tertiary amines like N,N-dimethylethylamine have been studied. These modified polymers exhibit specific hydrophilic/hydrophobic properties and compatibility with blood components, making them suitable for use in medical devices, such as semipermeable membranes or in studying bacterial adhesion (R. Albu et al., 2011).
Safety and Hazards
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is classified as toxic if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is primarily used as an intermediate and starting reagent for organic synthesis . The specific targets of this compound can vary depending on the particular synthesis it is being used in.
Mode of Action
The compound interacts with its targets through chemical reactions, facilitating the synthesis of various other compounds. The exact nature of these interactions would depend on the specific synthesis process .
Biochemical Pathways
As an intermediate and starting reagent, this compound is involved in the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . These syntheses likely involve multiple biochemical pathways, the specifics of which would depend on the final product being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the final product of the synthesis it is used in. As an intermediate, it facilitates the creation of other compounds, which then exert their own effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride acts as an intermediate for the syntheses of various pharmaceuticals such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine
Molecular Mechanism
It’s known to interact with biomolecules during the synthesis of certain pharmaceuticals
properties
IUPAC Name |
2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














